Ald-Ph-PEG6-t-butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG6-t-butyl ester involves the reaction of benzaldehyde with polyethylene glycol (PEG) and t-butyl ester. The aldehyde group reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form free acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially involving the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like hydrazine or aminooxy compounds are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydrazones or oximes.
Scientific Research Applications
Ald-Ph-PEG6-t-butyl ester is widely used in various scientific research fields, including:
Chemistry: As a reagent for synthesizing complex molecules and studying reaction mechanisms.
Biology: In proteomics research for labeling and modifying proteins.
Industry: Used in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Ald-Ph-PEG6-t-butyl ester involves its reactive aldehyde group, which readily reacts with hydrazide and aminooxy groups. The t-butyl ester group can be de-protected under acidic conditions to form a free acid, which can further participate in various chemical reactions. The hydrophilic PEG linker increases the compound’s water solubility, making it suitable for biological applications .
Comparison with Similar Compounds
Ald-PEG-t-butyl ester: Similar structure but lacks the phenyl group.
Ald-Ph-PEG4-t-butyl ester: Shorter PEG linker.
Ald-Ph-PEG8-t-butyl ester: Longer PEG linker
Uniqueness: Ald-Ph-PEG6-t-butyl ester is unique due to its specific PEG linker length (six ethylene glycol units), which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly useful in applications requiring enhanced solubility and bioavailability .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODVDQNRIUQKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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